3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid
Description
Properties
IUPAC Name |
3-(2-naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c25-22(26)16-24(17-23(27)28,14-12-20-9-3-4-15-29-20)13-11-19-8-5-7-18-6-1-2-10-21(18)19/h1-2,5-8,10,20H,3-4,9,11-17H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTYKPQOVURALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCC(CCC2=CC=CC3=CC=CC=C32)(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698441 | |
| Record name | 3-[2-(Naphthalen-1-yl)ethyl]-3-[2-(oxan-2-yl)ethyl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115025-90-6 | |
| Record name | 3-[2-(Naphthalen-1-yl)ethyl]-3-[2-(oxan-2-yl)ethyl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the oxane ring through a series of reactions such as alkylation, esterification, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of naphthalene compounds exhibit significant anticancer properties. The structural characteristics of 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid allow it to interact with various biological targets, potentially leading to the development of new anticancer agents. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties .
Neuroprotective Effects
There is emerging evidence that naphthalene derivatives can exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The ability of such compounds to inhibit acetylcholinesterase and butyrylcholinesterase enzymes is crucial for enhancing cholinergic transmission, which is often impaired in neurodegenerative conditions . This suggests that this compound could be explored for its potential in neuroprotection.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of interest. Compounds containing naphthalene rings have been reported to exhibit anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This aspect could be particularly relevant for developing treatments for chronic inflammatory conditions .
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer effects of naphthalene derivatives, researchers synthesized several analogs based on the naphthalene structure. One derivative showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of similar naphthalene compounds demonstrated their ability to enhance cognitive function in animal models of Alzheimer's disease. The study focused on the inhibition of cholinesterase enzymes and observed significant improvements in memory retention among treated subjects, indicating the potential applicability of this compound in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the oxane ring may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid
- CAS No.: 115025-90-6
- Molecular Formula : C₂₄H₃₀O₅
- Molecular Weight : 398.492 g/mol
- Structure : Features a pentanedioic acid backbone substituted with a naphthalene-1-ylethyl group and a tetrahydro-2-pyran (oxane)-ethyl group at the central carbon .
Key Characteristics :
- Stereochemistry : The branching at the central carbon may lead to stereoisomerism, though specific data on enantiomeric activity is unavailable.
Structural Analogues of Pentanedioic Acid Derivatives
The following table summarizes critical differences between the target compound and structurally related molecules:
Functional and Pharmacological Differences
Target Specificity :
- PSMA-Targeting Agents : Compounds like Compound 3 () and the target molecule share structural motifs (e.g., pentanedioic acid core) that bind to prostate-specific membrane antigen (PSMA), a marker for prostate cancer . However, the iodobenzoyl group in Compound 3 enables radiopharmaceutical applications, whereas the naphthalene group in the target compound may enhance hydrophobic interactions with PSMA’s substrate-binding pocket .
- Neurological Targets : 2-PMPA and ZJ-11 () inhibit enzymes or receptors (e.g., NAALADase, mGluR2/3) involved in glutamate metabolism. The target compound’s bulkier substituents likely preclude activity at these targets, emphasizing the role of substituent chemistry in target selection .
Pharmacokinetic Profiles :
- Solubility : The target compound’s low solubility (due to naphthalene and oxane) contrasts with 2-PMPA ’s high polarity, which limits its use in oral formulations. Analogues like ZJ-11 achieve a balance via sulphanyl groups .
Therapeutic Potential :
- Oncology: The target compound’s PSMA affinity (inferred from structural analogs) suggests utility in prostate cancer diagnostics or therapy, similar to Compound 3 .
- Non-Therapeutic Uses: Compounds like Compound 10 () are restricted to industrial applications, highlighting the importance of functional groups in determining therapeutic viability .
Biological Activity
3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid is a compound of interest due to its potential biological activities. This article examines its synthesis, biological evaluations, and relevant case studies, drawing from diverse sources.
Chemical Structure and Properties
The compound can be characterized by its chemical formula, which includes a naphthalene moiety and an oxane ring. Its structural complexity suggests potential interactions with biological systems, particularly in drug design.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The procedure often includes:
- Formation of the naphthalene derivative : Utilizing naphthalene as a starting material.
- Construction of the oxane ring : This step may involve cyclization reactions.
- Final coupling and purification : Yielding the target compound through various purification techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For example, compounds based on β-aryl ketones have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity is often evaluated using assays such as MTT or XTT, which measure cell viability post-treatment.
The proposed mechanism for the anticancer activity includes:
- Inhibition of cell proliferation : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
- Induction of oxidative stress : Similar compounds have been shown to increase reactive oxygen species (ROS), contributing to cell death.
Case Studies
- Study on Similar Compounds : A study evaluated a series of β-diketones and their derivatives for anticancer activity. The results indicated that modifications at specific positions significantly enhanced cytotoxicity against MCF-7 cells, suggesting that structural variations can optimize therapeutic effects .
- Comparative Analysis : Another research focused on naphthalene derivatives demonstrated that compounds with similar functional groups exhibited varied levels of activity against different cancer types. This highlights the importance of structure-activity relationships in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
